1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione
Description
1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione is a bicyclic compound featuring a 3-azabicyclo[3.2.1]octane-2,4-dione core. Key structural elements include:
- Three methyl groups at positions 1, 8, and 8 of the bicyclo framework.
- A butyl chain attached to the nitrogen at position 3 of the bicyclo system.
- A piperazine ring linked to the butyl chain, further substituted with a pyridin-2-yl group.
Properties
Molecular Formula |
C23H34N4O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3 |
InChI Key |
NCMIPRCQUMYAEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The bicyclic lactam is synthesized via intramolecular cyclization of a linear precursor. A representative method involves:
Example Protocol (US20150361099A1):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Maleic anhydride, cyclopentadiene, 80°C, 12 hr | 68% |
| 2 | CH₃I, K₂CO₃, DMF, 50°C, 6 hr | 82% |
Alternative Lactam Formation
A patent (CN106117153A) describes lactamization via chloroacetate intermediates:
-
React chloroethylamine with ethyl chloroacetate in toluene at 60°C.
-
Cyclize using DBU (1,8-diazabicycloundec-7-ene) to form the lactam ring.
Key Advantage : Avoids harsh acids/bases, improving functional group compatibility.
Synthesis of 4-(Pyridin-2-yl)piperazine
Piperazine Functionalization
The piperazine sidechain is prepared through nucleophilic aromatic substitution:
-
React piperazine with 2-chloropyridine in refluxing dioxane (110°C, 24 hr).
Yield : 74% (US20150361099A1).
Coupling of Bicyclic Core and Piperazine Sidechain
N-Alkylation of the Lactam
The final coupling employs a nucleophilic substitution reaction:
-
React the bicyclic lactam (bromobutyl intermediate) with 4-(pyridin-2-yl)piperazine in DMF.
Optimization Data :
| Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| NaH | DMF | 80 | 65% |
| K₂CO₃ | DMF | 100 | 48% |
| DBU | THF | 60 | 52% |
Purification and Stereochemical Resolution
Post-coupling purification involves:
-
Silica gel chromatography (EtOAc/hexane, 3:7).
-
Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) to isolate the desired enantiomer.
Final Purity : >99% ee (US20150361099A1).
Alternative Synthetic Routes
Reductive Amination Approach
A two-step method avoids alkylation halides:
-
Condense bicyclic ketone with 4-(pyridin-2-yl)piperazine using Ti(OiPr)₄.
Advantage : Higher functional group tolerance.
Disadvantage : Lower yield (57%) compared to alkylation.
Solid-Phase Synthesis
A patent (CN106117153A) suggests immobilizing the piperazine on Wang resin:
-
Attach 4-(pyridin-2-yl)piperazine via carbodiimide coupling.
-
Elute with TFA/DCM (1:99) after bicyclic core attachment.
Scale-Up Benefit : Facilitates repetitive batch synthesis.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Reduction
-
Solvent Recovery : Distill DMF under vacuum (0.5 mmHg, 80°C).
-
Bromide Byproducts : Convert to NaBr via aqueous NaOH treatment.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine rings.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase, which is critical for DNA synthesis .
- Case Studies : A study highlighted the synthesis of oxadiazole derivatives that demonstrated potent anticancer activity against various cell lines (HCT116, MCF7) with IC50 values indicating strong inhibitory effects .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays:
- Activity Spectrum : It has been tested against both gram-positive and gram-negative bacteria, demonstrating higher efficacy against gram-positive strains like Bacillus cereus and Staphylococcus aureus.
- Testing Methods : Antimicrobial activity was evaluated using the disc diffusion method and broth microdilution techniques .
Dual Action Mechanism
The unique structure of this compound allows it to engage multiple biological targets:
- Antimicrobial and Anticancer : The presence of the pyridine and piperazine moieties contributes to its dual action against microbial infections and cancer cells .
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of this compound with various biological targets:
- Findings : Molecular docking simulations suggest that the compound interacts favorably with active sites of enzymes involved in cancer progression and pathogen resistance mechanisms .
Synthesis and Characterization
The synthesis of 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione involves several steps:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Key Similarities :
- Shares the 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione core .
- Features a nitrogen-containing substituent (piperidine) attached via a propyl chain.
Key Differences :
- Substituent Structure : The target compound has a piperazine-pyridinyl-butyl chain , while this analog uses a piperidinyl-hydroxypropyl group .
- Polarity: The hydroxyl group in the hydroxypropyl chain increases polarity compared to the target’s non-hydroxylated butyl linker.
- Molecular Weight : This compound has a lower molecular weight (322.45 g/mol) compared to the target, which likely exceeds 400 g/mol due to its extended substituent.
Implications : The hydroxypropyl-piperidine moiety may enhance aqueous solubility but reduce membrane permeability relative to the target’s lipophilic piperazine-pyridinyl chain .
8-(1-Methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione ()
Key Similarities :
- Contains a bicyclo[3.2.1]octane-2,4-dione backbone .
- Substituted with a heterocyclic group (pyrazole).
Key Differences :
- Ring Modifications : This compound replaces one nitrogen in the bicyclo system with oxygen (3-oxa) , altering electronic properties.
- Substituent : A 1-methylpyrazole group replaces the target’s piperazine-pyridinyl-butyl chain.
- Molecular Weight : Significantly smaller (221.21 g/mol) than the target compound.
Physicochemical Data :
| Property | Value () |
|---|---|
| Predicted CCS ([M+H]⁺) | 147.7 Ų |
| Molecular Formula | C₁₀H₁₁N₃O₃ |
Implications : The oxygen in the bicyclo ring may reduce basicity, while the pyrazole substituent could modulate receptor selectivity compared to the target’s pyridine .
8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione ()
Key Similarities :
- Contains a piperazine ring linked to a heterocyclic substituent (chloropyrimidine).
- Features a spirocyclic dione system (azaspiro[4.5]decane-7,9-dione).
Key Differences :
- Core Structure : Spiro[4.5]decane vs. bicyclo[3.2.1]octane in the target.
- Substituent : The 5-chloropyrimidinyl group differs from the target’s pyridin-2-yl group.
The spiro system’s conformational flexibility contrasts with the target’s rigid bicyclo framework .
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-Methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one ()
Key Similarities :
- Incorporates a piperazine ring substituted with an aryl group (4-methoxyphenyl).
- Contains a flexible alkyl chain (3-oxobutyl).
Key Differences :
- Core Heterocycle : A triazolone ring replaces the bicyclo[3.2.1]octane-dione system.
- Substituent Complexity : The 4-methoxyphenyl group introduces methoxy-based hydrophobicity, unlike the target’s pyridine.
Molecular Weight : 421.49 g/mol, closer to the target’s likely mass.
Implications : The triazolone core and methoxyphenyl group may favor different metabolic stability and target engagement compared to the bicyclo-dione framework .
Structural and Physicochemical Comparison Table
Biological Activity
1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione (referred to as compound 1) is a complex organic molecule with potential pharmacological applications. Its unique structure includes a bicyclic framework and multiple functional groups that suggest diverse biological activity. This article reviews the biological activity of compound 1, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Formula : C23H34N4O2
Molar Mass : 398.54 g/mol
Structural Features : The compound features a bicyclic azabicyclo structure, a pyridine moiety, and a piperazine ring which may contribute to its biological interactions.
Compound 1's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:
- Receptor Modulation : The presence of the pyridine and piperazine rings suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.
Antimicrobial Activity
Research indicates that compounds structurally similar to compound 1 exhibit antimicrobial properties. For instance, studies have reported that derivatives show significant activity against various bacterial strains, suggesting a potential for developing new antimicrobial agents.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Variable inhibition |
Anticancer Potential
Preliminary studies suggest that compound 1 may possess anticancer properties. Compounds with similar structures have demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism appears to involve apoptosis induction in cancer cells while sparing normal cells.
Analgesic Effects
In animal models, compounds analogous to compound 1 have shown analgesic effects superior to traditional analgesics like acetylsalicylic acid. This suggests that compound 1 could be explored for pain management therapies.
Case Studies
- Analgesic Study : A study conducted on mice evaluated the analgesic properties of a related compound using the acetic acid-induced writhing test. The results indicated that the compound significantly reduced pain responses compared to control groups.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various derivatives against clinical isolates of bacteria and fungi, finding that some derivatives exhibited MIC values as low as 15.62 µg/mL against resistant strains.
Toxicity and Safety Profile
The safety profile of compound 1 is crucial for its therapeutic application. Preliminary toxicological studies indicate that at doses up to 750 mg/kg in animal models, no significant adverse effects were observed. However, further studies are necessary to fully understand its safety in humans.
Q & A
Basic: What are the established synthetic routes for this compound, and what are their key challenges?
The compound’s synthesis typically involves multi-step reactions, starting with the construction of the 3-azabicyclo[3.2.1]octane-2,4-dione core. A common approach is alkylation of the bicyclic system with a 4-[4-(pyridin-2-yl)piperazin-1-yl]butyl group. Key challenges include:
- Steric hindrance during alkylation due to the bulky bicyclic framework, requiring optimized reaction times (e.g., 12–14 hours under reflux) .
- Purification difficulties arising from byproducts like unreacted intermediates; column chromatography with gradients of ethyl acetate/petroleum ether is often employed .
- Low yields (e.g., ~64% in analogous spirocyclic systems), necessitating recrystallization from ethanol or methanol for final purification .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
- 1H/13C NMR : To confirm substituent positions on the bicyclic core and piperazine side chain. For example, pyridine protons resonate as distinct triplets (δ ~6.56 ppm), while methyl groups on the bicyclic system appear as singlets (δ ~2.62 ppm) .
- IR spectroscopy : C=O stretches near 1721 cm⁻¹ and C=N stretches at 1633 cm⁻¹ validate the dione and piperazine moieties, respectively .
- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 803 in related compounds) confirm the molecular formula and fragmentation patterns .
Advanced: How can conflicting spectral data in literature be resolved during structural validation?
Discrepancies in NMR or IR data may arise from:
- Conformational flexibility of the piperazine-butyl side chain, leading to solvent-dependent shifts. Use deuterated DMSO or CDCl3 for consistency .
- Impurity interference : Co-eluting byproducts (e.g., unreacted morpholinylmethyl analogs) can distort signals. Employ HPLC-MS with Chromolith columns for high-resolution purity assessment .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction resolves ambiguities in bicyclic core geometry .
Advanced: What strategies optimize the compound’s solubility for in vitro assays?
The compound’s poor aqueous solubility (due to hydrophobic bicyclic and tert-butyl groups) can be mitigated by:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance dissolution without cytotoxicity .
- Salt formation : Reacting the tertiary amine in the piperazine group with HCl or oxalic acid improves polar solubility, as seen in oxalate salt derivatives .
- Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) increase bioavailability in cellular uptake studies .
Basic: What are the primary safety considerations for handling this compound?
- Toxicity : Piperazine derivatives may exhibit neurotoxic or hepatotoxic effects. Use fume hoods and PPE (gloves, lab coats) during synthesis .
- Storage : Store at –20°C under nitrogen to prevent oxidation of the dione moiety .
- Waste disposal : Neutralize acidic/basic byproducts (e.g., sodium acetate residues) before disposal .
Advanced: How can computational modeling predict the compound’s biological targets?
- Docking studies : The pyridinylpiperazine group likely targets serotonin or dopamine receptors. Use AutoDock Vina with receptor PDB IDs (e.g., 5-HT2A: 6WGT) to simulate binding .
- MD simulations : Analyze the stability of the bicyclic core in lipid bilayers to predict blood-brain barrier penetration .
- QSAR models : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with activity against kinase targets .
Basic: How is the compound’s purity assessed, and what thresholds are acceptable for pharmacological studies?
- HPLC : Use C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm. Purity ≥95% is required for in vivo studies .
- Elemental analysis : Carbon/nitrogen ratios should deviate ≤0.4% from theoretical values .
- TLC monitoring : Rf values (e.g., 0.87 in ethyl acetate/petroleum ether) ensure reaction completion .
Advanced: What mechanistic insights explain its activity in enzyme inhibition assays?
The compound’s activity may stem from:
- Piperazine-mediated chelation : The pyridinylpiperazine side chain binds catalytic metal ions (e.g., Mg²⁺ in kinases) .
- Bicyclic core rigidity : Restricts conformational freedom, enhancing binding affinity to hydrophobic enzyme pockets .
- Metabolite interference : Oxidative metabolites (e.g., N-oxide derivatives) may act as irreversible inhibitors .
Basic: What are the documented stability profiles under varying pH and temperature?
- Acidic conditions (pH <3) : Rapid hydrolysis of the dione moiety occurs, generating carboxylic acid byproducts .
- Neutral/basic conditions (pH 7–9) : Stable for ≥48 hours at 25°C .
- Thermal degradation : Decomposes above 150°C, detected via DSC as endothermic peaks .
Advanced: How can synthetic byproducts be characterized and minimized?
- Byproduct identification : MS/MS fragmentation reveals common impurities like morpholinylmethyl analogs (e.g., m/z 804.2) .
- Optimized reaction stoichiometry : Use a 1.2:1 molar ratio of alkylating agent to bicyclic core to reduce unreacted starting material .
- Flow chemistry : Continuous microreactors improve mixing and reduce side reactions in piperazine alkylation steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
